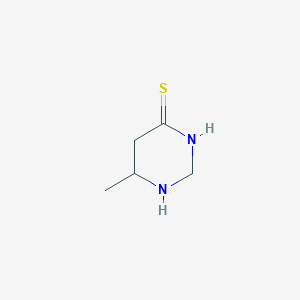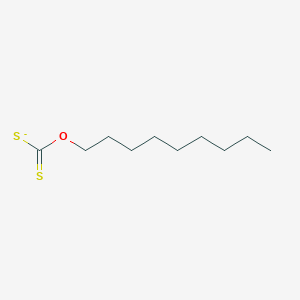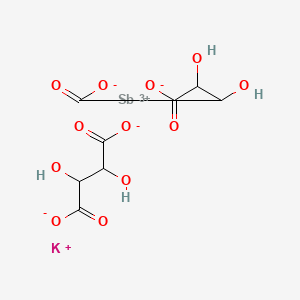
potassium;antimony(3+);2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;antimony(3+);2,3-dihydroxybutanedioate can be synthesized by reacting antimony trioxide (Sb2O3) with potassium hydrogen tartrate (cream of tartar) in an aqueous solution. The reaction typically involves heating the mixture to facilitate the dissolution of antimony trioxide and the formation of the tartrate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure the complete reaction of antimony trioxide with potassium hydrogen tartrate. The resulting solution is then cooled to precipitate the compound, which is subsequently filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions
Potassium;antimony(3+);2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under certain conditions.
Substitution: The tartrate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature.
Major Products Formed
Oxidation: Antimony(V) oxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Various antimony complexes with different ligands
Scientific Research Applications
Potassium;antimony(3+);2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases and as an emetic.
Industry: Utilized in the manufacturing of textiles and as a mordant in dyeing processes.
Mechanism of Action
The mechanism of action of potassium;antimony(3+);2,3-dihydroxybutanedioate involves its interaction with biological molecules, particularly proteins and enzymes. The antimony ion (Sb3+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in parasites, making the compound effective against parasitic infections .
Comparison with Similar Compounds
Similar Compounds
- Antimony(III) oxide (Sb2O3)
- Antimony(V) oxide (Sb2O5)
- Potassium antimonyl tartrate trihydrate (C8H4K2O12Sb2·3H2O)
Uniqueness
Potassium;antimony(3+);2,3-dihydroxybutanedioate is unique due to its specific coordination with the tartrate ligand, which enhances its solubility in water and its biological activity. Compared to other antimony compounds, it has a distinct mechanism of action and a broader range of applications in both medicine and industry .
Properties
Molecular Formula |
C8H8KO12Sb |
|---|---|
Molecular Weight |
457.00 g/mol |
IUPAC Name |
potassium;antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |
InChI Key |
IIQJBVZYLIIMND-UHFFFAOYSA-J |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


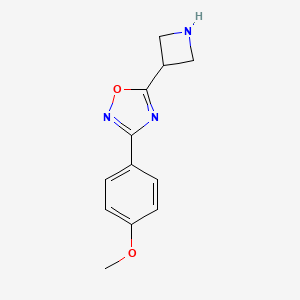
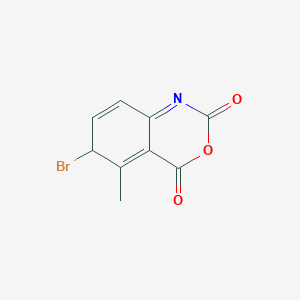

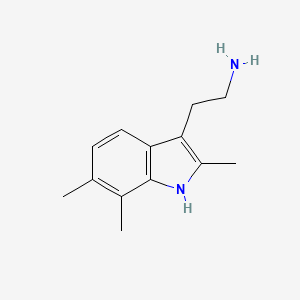
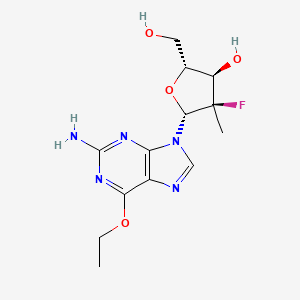
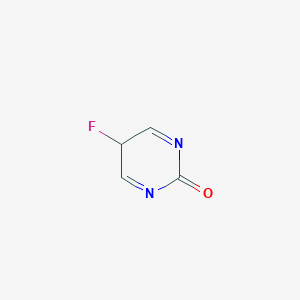
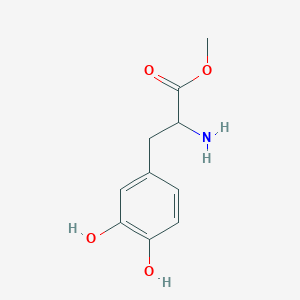
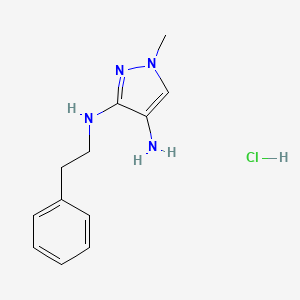
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

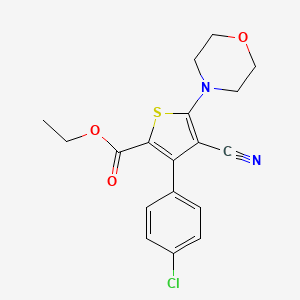
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
